Chlormephos-oxon
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Overview
Description
Chlormephos-oxon is an organophosphorus compound primarily known for its use as an insecticide. It is a metabolite of chlormephos, which is used to control a variety of soil and foliage pests. This compound is highly toxic to mammals, birds, fish, and honeybees, and it functions as a cholinesterase inhibitor, leading to neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlormephos-oxon can be synthesized through the oxidation of chlormephos. The typical synthetic route involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert chlormephos to its oxon form. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate while minimizing by-products. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Chlormephos-oxon undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized phosphorus compounds.
Reduction: Reduction reactions can convert this compound back to chlormephos.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
Oxidation: More oxidized phosphorus compounds.
Reduction: Chlormephos.
Substitution: Various organophosphorus derivatives.
Scientific Research Applications
Chlormephos-oxon has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus compounds under various conditions.
Biology: Investigated for its effects on cholinesterase activity in various organisms.
Medicine: Studied for its potential use in developing antidotes for organophosphorus poisoning.
Industry: Used in the development of new insecticides and pesticides
Mechanism of Action
Chlormephos-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of the enzyme. This leads to the accumulation of acetylcholine at synapses, causing continuous stimulation of muscles, glands, and central nervous system neurons, ultimately resulting in neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Chlorpyrifos-oxon
- Paraoxon
- Malathion-oxon
Uniqueness
Chlormephos-oxon is unique due to its specific chemical structure, which allows it to be highly effective as an insecticide while also being highly toxic to non-target organisms. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for studying the mechanisms of organophosphorus toxicity and developing antidotes .
Properties
IUPAC Name |
1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBZJBLNRDSGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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